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Abstract

This technical guide provides a comprehensive overview of 1-propenyl propyl disulfide, a
significant organosulfur compound contributing to the characteristic flavor and aroma profiles of
various Allium species. Tailored for researchers, scientists, and professionals in drug
development, this document delves into the compound's chemical properties, intricate
biosynthetic pathways, and prevalence across different Allium varieties. A core focus is placed
on the detailed, field-proven methodologies for its extraction, isolation, and characterization,
primarily through gas chromatography-mass spectrometry (GC-MS). We explore the causality
behind experimental choices, ensuring each protocol serves as a self-validating system.
Furthermore, this guide summarizes the current understanding of the biological activities
associated with organosulfur compounds from Allium sources, offering insights for future
research and development.

Introduction: The Chemical Identity and
Significance of 1-Propenyl Propyl Disulfide

The genus Allium, encompassing staples like onions, garlic, and leeks, is renowned for its
pungent and characteristic flavors, which are primarily derived from a complex array of volatile
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organosulfur compounds. Among these, 1-propenyl propyl disulfide (CeH12S2) is a key flavor
component, particularly noted for its cooked onion aroma.[1] This organic disulfide exists as
two stereoisomers, (2)- and (E)-1-propenyl propyl disulfide, due to the carbon-carbon double
bond.[2][3][4]

Table 1: Chemical Properties of 1-Propenyl Propyl Disulfide

Property Value Source
Molecular Formula CeH12S2 [2][4]
Molecular Weight 148.29 g/mol [11121[3]
Appearance Colorless to pale yellow liquid [1][5]

Pungent, sulfurous,
Odor - . [1][5]
characteristic of cooked onions

Boiling Point 78-80 °C @ 13 mmHg [1]

CAS Number 5905-46-4 [1][2]

The formation of 1-propenyl propyl disulfide and related compounds is not constitutive but is
instead a rapid enzymatic response to tissue damage.[6] When an Allium bulb is cut or
crushed, cellular compartmentalization is breached, initiating a cascade of biochemical
reactions that produce the volatile compounds responsible for the plant's defense mechanism
and its culinary identity.[6][7] Understanding the natural occurrence, biosynthesis, and
analytical chemistry of this specific disulfide is crucial for flavor science, food technology, and
the exploration of Allium-derived compounds for pharmaceutical applications.

Biosynthesis: An Enzymatic Cascade

The production of 1-propenyl propyl disulfide is not a direct, single-enzyme reaction but
rather the result of a complex and rapid enzymatic cascade initiated by tissue disruption. The
pathway originates from a non-volatile precursor, S-alk(en)ylcysteine sulfoxides (ACSOs).[8]

The key steps are as follows:
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Precursor Storage: The primary precursor for 1-propenyl-containing compounds in onions is
(+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin.[9] In intact cells,
isoalliin is stored in the cytoplasm.[8]

Enzyme Sequestration: The enzyme responsible for the initial breakdown, allinase (EC
4.4.1.4), is physically separated from its substrate, being localized within the cell's vacuole.

[6](8]

Initiation by Tissue Damage: When the plant tissue is damaged (e.g., by cutting or crushing),
the vacuoles rupture, releasing alliinase. The enzyme then comes into contact with isoalliin
from the cytoplasm.[6]

Formation of Sulfenic Acid: Alliinase rapidly catalyzes the cleavage of isoalliin into highly
reactive intermediates: 1-propenesulfenic acid, pyruvate, and ammonia.[7][9]

Thiosulfinate Formation and Decomposition: The highly unstable 1-propenesulfenic acid
molecules can undergo self-condensation to form unstable thiosulfinates. These
thiosulfinates are central intermediates that can then decompose and rearrange into a
variety of more stable volatile sulfur compounds, including a range of disulfides and
trisulfides.[10] 1-Propenyl propyl disulfide is one of the prominent products of these
subsequent reactions, arising from the interaction of propenyl- and propyl-containing sulfur
intermediates.

It is important to note that 1-propenesulfenic acid is also the substrate for another enzyme,
lachrymatory factor synthase (LFS), which converts it into (Z)-propanethial S-oxide, the
compound responsible for the tearing sensation when cutting onions.[7][9][11] The partitioning
of the 1-propenesulfenic acid intermediate between these pathways influences the final profile
of volatile sulfur compounds.
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Biosynthetic pathway upon tissue disruption.

Natural Occurrence in Allium Species

1-Propenyl propyl disulfide is not ubiquitously distributed across the Allium genus but is a
significant component in species that produce isoalliin as a major precursor. Its presence and
concentration can vary significantly depending on the species, cultivar, growing conditions, and

post-harvest storage.[12]

Table 2: Reported Occurrence of 1-Propenyl Propyl Disulfide in Allium Species

Species Common Name Presence Reference

Reported as a major

Allium cepa Onion ) [1][13][14][15]
volatile component

Detected as a

Allium fistulosum Welsh Onion, Scallion  significant sulfur [1][13][15][16]
compound
Allium vineale Wild Garlic Detected [17]

The relative abundance of 1-propenyl propyl disulfide versus other disulfides (like dipropyl
disulfide or methyl propyl disulfide) is a key determinant of the unique flavor profile of a given

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b12736539?utm_src=pdf-body-img
https://www.benchchem.com/product/b12736539?utm_src=pdf-body
https://www.scribd.com/document/489400834/GC-Ms-onion-oil
https://www.benchchem.com/product/b12736539?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propenyl-propyl-disulfide
https://foodb.ca/compounds/FDB021327
http://www.subplantsci.org/wp-content/uploads/2016/02/SPSJ-50-41-44-Alcala-et-al.pdf
https://www.hmdb.ca/metabolites/HMDB0041392
https://pubchem.ncbi.nlm.nih.gov/compound/Propenyl-propyl-disulfide
https://foodb.ca/compounds/FDB021327
https://www.hmdb.ca/metabolites/HMDB0041392
https://www.mdpi.com/1420-3049/27/9/2674
https://www.stiftung-plantafood.de/wp-content/uploads/2021/09/Baerlauch-foods-06-00063.pdf
https://www.benchchem.com/product/b12736539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12736539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Allium species.[14] For instance, the flavor of onions is strongly influenced by the presence of
1-propenyl-containing compounds, which are less prevalent in garlic where allyl-containing
compounds like diallyl disulfide dominate.[14]

Analytical Methodologies

The accurate identification and quantification of volatile compounds like 1-propenyl propyl
disulfide require robust analytical protocols, from initial extraction to final detection. The
volatility and thermal lability of many organosulfur intermediates necessitate carefully controlled
conditions.

Extraction of Volatile Organosulfur Compounds

The primary goal of extraction is to isolate the volatile compounds from the complex plant
matrix without inducing thermal degradation or artifact formation.

Field-Proven Insight: The choice of extraction method is critical. Steam distillation is a classic
method but can introduce thermal artifacts due to the high temperatures used.[18] Solvent
extraction at lower temperatures or headspace analysis is often preferred for a more accurate
representation of the volatile profile. Among solvents, dichloromethane has been shown to be
highly effective, identifying a greater number of organosulfides compared to diethyl ether, n-
pentane, or hexanes.[19][20]

Protocol 4.1.1: Liquid-Liquid Extraction with Dichloromethane

This protocol is adapted from methodologies proven effective for analyzing organosulfides from
Allium 0il.[19][20]

o Sample Preparation: Homogenize 50 g of fresh Allium tissue (e.g., onion bulb) in 100 mL of
deionized water for 1 minute using a high-speed blender. This step is critical for initiating the
enzymatic reactions. Allow the homogenate to stand at room temperature for 15 minutes to
ensure complete enzymatic conversion.

o Extraction: Transfer the homogenate to a separatory funnel. Add 50 mL of dichloromethane
(DCM).
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 Internal Standard: Add a known concentration of an internal standard (e.g., diallyl disulfide or
diphenyl sulfide) to the DCM for semi-quantitative analysis. The choice of standard should be
a compound not naturally present in the sample but with similar chromatographic behavior.

o Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release
pressure.

o Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (DCM) will
be at the bottom.

o Collection: Drain the lower DCM layer into a clean flask.

» Repeat: Perform a second extraction on the remaining aqueous phase with an additional 50
mL of DCM to maximize yield. Combine the DCM extracts.

e Drying: Dry the combined DCM extract by passing it through a small column containing
anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.

o Concentration: Gently concentrate the dried extract to a final volume of 1-2 mL under a
gentle stream of nitrogen at room temperature. Avoid heating to prevent loss of volatile
compounds.

o Storage: Transfer the final extract to a GC vial and store at -20°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in complex
mixtures like Allium extracts.[12][19][21] The gas chromatograph separates individual
compounds based on their boiling points and polarity, and the mass spectrometer provides
structural information for identification.

Protocol 4.2.1: GC-MS Analysis of Allium Volatiles

This protocol is based on established parameters for the analysis of onion oil organosulfides.
[19]
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole
lon Trap).

Column: Use a non-polar or semi-polar capillary column suitable for volatile compound
analysis (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness DB-5ms or equivalent).

Injection: Inject 1 pL of the extract from Protocol 4.1.1 into the GC inlet.
o Injector Temperature: 250°C.

o Injection Mode: Split (e.g., 10:1 ratio) to avoid column overloading.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

o Initial temperature: 50°C, hold for 3 minutes.

o Ramp 1: Increase at 3°C/min to 150°C.

o Hold 2: Hold at 150°C for 3 minutes.

o Ramp 2: Increase at 25°C/min to 250°C.

o Hold 3: Hold at 250°C for 5 minutes.

o Causality: This multi-step ramp is designed to first separate the highly volatile compounds
at a slow rate for better resolution, then quickly elute the heavier, less volatile compounds
to shorten the run time.

Mass Spectrometer Parameters:

o lon Source Temperature: 200°C.

o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 500.

Data Analysis:
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o ldentification: Identify 1-propenyl propyl disulfide by comparing its retention time and
mass spectrum with that of an authentic standard or by matching the fragmentation
pattern with a reference library (e.g., NIST/Wiley). The mass spectrum will show a
characteristic molecular ion peak (M*) at m/z 148 and key fragment ions.

o Quantification: Perform semi-quantification by comparing the peak area of the analyte to
the peak area of the internal standard added during extraction.
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Workflow for Allium volatile analysis.

Biological Activities and Potential Applications

While a large body of research exists on the health benefits of consuming Allium vegetables,
studies on isolated 1-propenyl propyl disulfide are less common. The observed biological
activities are often attributed to the complex mixture of organosulfur compounds present in
extracts. These activities include antioxidant, anti-inflammatory, antidiabetic, and antimicrobial
effects.[21][22][23]

o Antioxidant Activity: Extracts from Allium cepa, which contain 1-propenyl propyl disulfide
among other compounds, have demonstrated significant antioxidant capacity.[21]

o Flavor and Food Industry: As a key flavor compound, 1-propenyl propyl disulfide is of
major interest in the food and flavor industry for creating and enhancing onion-like flavors in
processed foods.[19][20]

» Potential for Further Research: The biological activities of many individual disulfides are still
under-explored. Given the known activities of related compounds like diallyl disulfide,[22]
isolated 1-propenyl propyl disulfide warrants further investigation for its specific
pharmacological properties. This represents a significant opportunity for drug discovery and
development professionals.

Conclusion

1-Propenyl propyl disulfide is a pivotal organosulfur compound that defines the characteristic
sensory profile of onions and related Allium species. Its formation via a rapid, damage-induced
enzymatic cascade is a fascinating example of plant biochemistry. For researchers and industry
professionals, a deep understanding of its biosynthesis and the application of precise analytical
techniques, such as the GC-MS methodology detailed herein, are essential for accurate
characterization. While the broader health benefits of Allium consumption are well-recognized,
the specific bioactivities of isolated 1-propenyl propyl disulfide remain a promising frontier for
future scientific exploration, potentially unlocking new applications in both the pharmaceutical
and food science industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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